molecular formula C10H21NO2 B13641976 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol

Katalognummer: B13641976
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: NUYVEADXQKVHKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is an organic compound with the molecular formula C10H21NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the hydrogenation of tetrahydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often include refluxing the reaction mixture and controlling the temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)butan-1-ol is unique due to its specific structure, which combines a tetrahydropyran ring with an aminomethyl group and a butanol chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

1-[3-(aminomethyl)oxan-3-yl]butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-4-9(12)10(7-11)5-3-6-13-8-10/h9,12H,2-8,11H2,1H3

InChI-Schlüssel

NUYVEADXQKVHKL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1(CCCOC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.